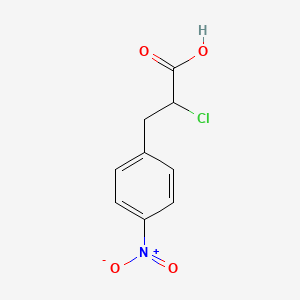

2-Chloro-3-(4-nitrophenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

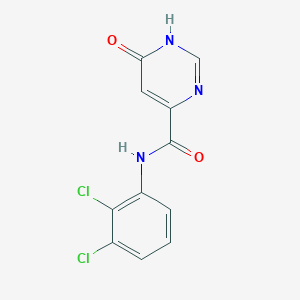

2-Chloro-3-(4-nitrophenyl)propanoic acid is a chemical compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones (Ciminalum–thiazolidinone hybrid molecules) have been synthesized . The 1 H-NMR spectra of the synthesized compounds are characterized by the signals of the Cyminalum residue in the form of two singlets at 7.55–8.01 and 7.88–8.07 ppm for the CH=CCl-CH= group as well as two doublets of the p -nitrophenyl substituent at 8.00 and 8.30 ppm .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringC1=CC(=CC=C1CC(C(=O)O)Cl)N+[O-] . This indicates that the compound contains a benzene ring (C1=CC=C1) attached to a propionic acid group (CC(C(=O)O)Cl) with a nitro group (N+[O-]) . Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 112-115°C . The reactivity descriptors such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), dipole moment (µ), and the energy gap (ΔE gap), etc. were evaluated in a study .科学的研究の応用

Asymmetric Synthesis and Chiral Intermediates

Research has highlighted the use of related chloro-nitrophenyl compounds in asymmetric synthesis, particularly in producing chiral intermediates for antidepressant drugs. For instance, Saccharomyces cerevisiae reductase was utilized for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, demonstrating high enantioselectivity. This compound serves as a crucial chiral intermediate in drug synthesis, showcasing the potential of chloro-nitrophenyl derivatives in medicinal chemistry (Choi et al., 2010).

Halogen Bonding in Crystal Engineering

Another significant application is in crystal engineering, where 2-Chloro-4-nitrobenzoic acid, a compound similar to 2-Chloro-3-(4-nitrophenyl)propanoic acid, was used to explore halogen bonds in the solid-state structures of molecular salts/cocrystals. This study emphasizes the role of halogen bonding, alongside hydrogen bonding, in stabilizing crystal structures, potentially useful in designing new materials with tailored properties (Oruganti et al., 2017).

Heterocyclic Chemistry

The compound's utility extends to heterocyclic chemistry, where it serves as a building block for synthesizing various heterocyclic scaffolds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to the target compound, has been used as a multireactive building block in solid-phase synthesis, leading to diverse nitrogenous cycles. This highlights the compound's role in facilitating the preparation of substituted nitrogenous heterocycles, essential in drug discovery (Křupková et al., 2013).

Anticancer Activity

Furthermore, derivatives of this compound have been investigated for their anticancer activity. A study synthesized novel thiazolidinone derivatives, revealing their potential as antimitotic agents with significant activity against various cancer cell lines. This research underscores the compound's relevance in developing new anticancer therapies (Buzun et al., 2021).

Analytical Chemistry

In analytical chemistry, related compounds have been analyzed using liquid chromatography with UV detection, demonstrating the method's efficacy in identifying chloramphenicol and its related substances in pharmaceutical forms. This application is crucial for ensuring the quality and safety of pharmaceutical products (Al-Rimawi & Kharoaf, 2011).

Safety and Hazards

The safety data sheet for 2-Chloro-3-(4-nitrophenyl)propanoic acid indicates that it causes skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

特性

IUPAC Name |

2-chloro-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORDELZJERSFDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-bromophenyl)sulfonyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2652176.png)

![4-fluoro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2652179.png)

![2-Cyano-N-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2652183.png)

![7-butyl-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2652184.png)

![3-chloro-N-{2-[(4-chlorophenyl)sulfinyl]ethyl}benzenecarboxamide](/img/structure/B2652188.png)

![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one](/img/structure/B2652192.png)

![Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2652194.png)